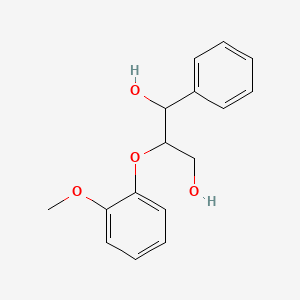
2-(2-Methoxyphenoxy)-1-phenylpropane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenoxy)-1-phenylpropane-1,3-diol is an organic compound with a complex structure that includes both phenyl and methoxyphenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-1-phenylpropane-1,3-diol typically involves multiple steps. One common method starts with the reaction of guaiacol with 1,2-dichloroethane to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then subjected to further reactions, including chlorination and subsequent reactions with potassium phthalimide, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and reduce production costs. For example, the use of Ni/CaO–H-ZSM-5 catalysts has been shown to be effective in cleaving C–O ether bonds in related compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyphenoxy)-1-phenylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
2-(2-Methoxyphenoxy)-1-phenylpropane-1,3-diol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyphenoxy)-1-phenylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, it may act as a muscle relaxant by modulating the activity of certain neurotransmitters in the central nervous system . Additionally, its expectorant properties are likely due to its ability to increase the volume and reduce the viscosity of mucus .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methoxyphenoxy)-1-phenylethanol: A related compound with similar structural features but different functional groups.
2-Methoxyphenyl isocyanate: Another compound with a methoxyphenoxy group, used as a protecting group in organic synthesis.
Uniqueness
2-(2-Methoxyphenoxy)-1-phenylpropane-1,3-diol is unique due to its combination of phenyl and methoxyphenoxy groups, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its diverse applications in research and industry further highlight its uniqueness.
Propiedades
Fórmula molecular |
C16H18O4 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
2-(2-methoxyphenoxy)-1-phenylpropane-1,3-diol |
InChI |
InChI=1S/C16H18O4/c1-19-13-9-5-6-10-14(13)20-15(11-17)16(18)12-7-3-2-4-8-12/h2-10,15-18H,11H2,1H3 |
Clave InChI |
QOPGLWZBGPCXNO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OC(CO)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


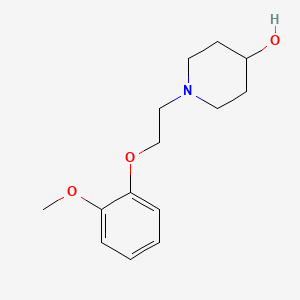
![2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14897585.png)

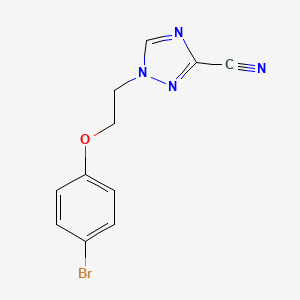
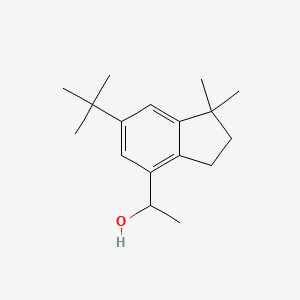
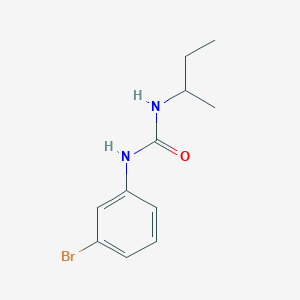
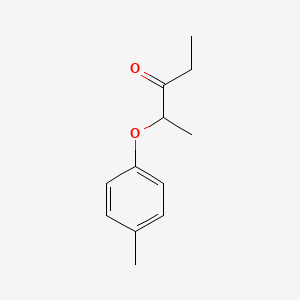
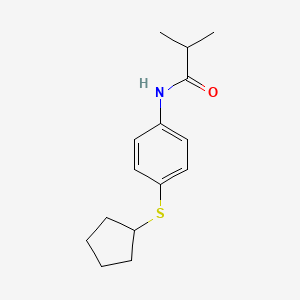
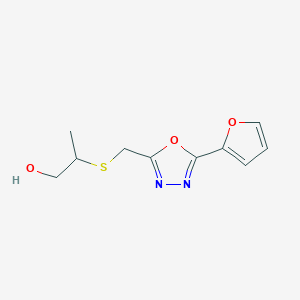

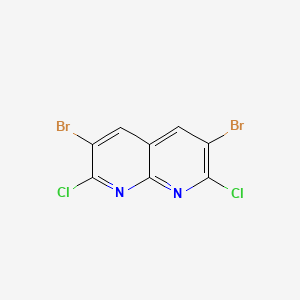
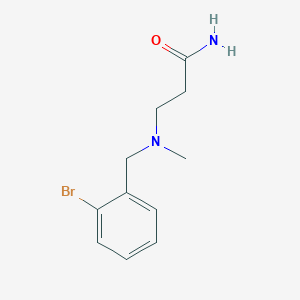

![2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14897641.png)
